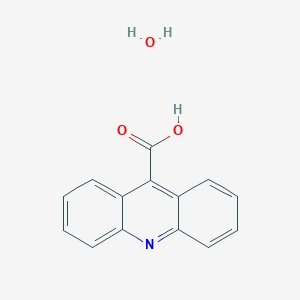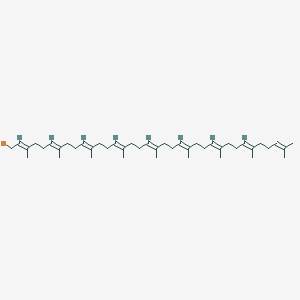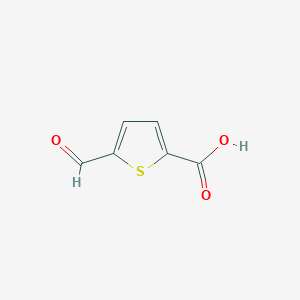
5-Formyl-2-thiophenecarboxylic Acid
Übersicht
Beschreibung
5-Formyl-2-thiophenecarboxylic acid (5-FCA) is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in water and has a molecular weight of 158.15 g/mol. 5-FCA is a dicarboxylic acid and is a member of the thiophenecarboxylic acid family. Its structure consists of a 5-carbon chain with a formyl group at one end and a thiophenecarboxyl group at the other end. 5-FCA has been used in various scientific research applications, including in vivo and in vitro studies, to study the mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics of various compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Structures
5-Formyl-2-thiophenecarboxylic acid is notably utilized as a building block in the synthesis of various complex structures. A study by Hergert et al. (2018) describes its use in the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, utilizing a one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction. This method improves yields and purities by eliminating the acidic liberation step of boronic acid species, showcasing the compound's utility in forming diverse structures with high tolerance to functional groups (Hergert et al., 2018).
Development of Novel Thiophene Derivatives
Goddard (1991) reports on the synthesis of novel thiophene-2-carboxylic acids bearing alkyl and aryl-substituted oxazole and oxadiazole rings. This synthesis starts with this compound, showcasing its role in the creation of new chemical entities with potential applications in various fields (Goddard, 1991).
Non-linear Optical Materials
Herbivo et al. (2010) synthesized dicyanovinyl-substituted compounds using 5-formyl-thiophenes, highlighting the role of this compound in developing non-linear optical materials with excellent thermal stability, potentially useful in optoelectronic applications (Herbivo et al., 2010).
Mass Spectral Analysis
Fisichella et al. (1982) discussed the mass spectra of various substituted thiophene-2-carboxylic acids, including this compound. This study provides valuable insights into the fragmentation patterns and structural analysis of thiophene derivatives, essential in understanding their chemical behavior (Fisichella et al., 1982).
Enzymatic Oxidation Studies
Zhang et al. (2019) explored the enzymatic oxidation of 5-hydroxymethylfurfural to 5-formyl-2-furancarboxylic acid, demonstrating the compound's potential in green production methods and its applications in synthesis and drug development (Zhang et al., 2019).
Thermochemical Properties
Silva and Santos (2008) investigated the thermochemical properties of thiophenecarboxylic acid derivatives, including this compound. Understanding these properties is crucial for their application in various industrial and chemical processes (Silva & Santos, 2008).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-formylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEAMMGYJFFXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355995 | |
| Record name | 5-Formyl-2-thiophenecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4565-31-5 | |
| Record name | 5-Formyl-2-thiophenecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FORMYL-2-THIOPHENECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-Formyl-2-thiophenecarboxylic acid a valuable starting material in organic synthesis?
A1: this compound is a highly versatile building block due to its two reactive functional groups: the formyl group (-CHO) and the carboxylic acid group (-COOH) []. These groups allow for various chemical transformations, making it possible to create diverse molecules. As seen in the research paper, this compound serves as a scaffold for introducing alkyl and aryl-substituted oxazole and oxadiazole rings onto the thiophene core []. This ability to easily incorporate different heterocyclic systems makes it a valuable precursor for exploring novel compounds with potentially useful biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
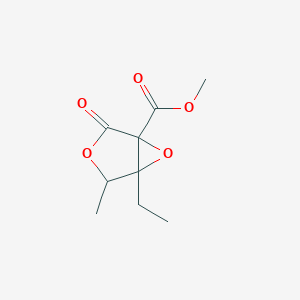


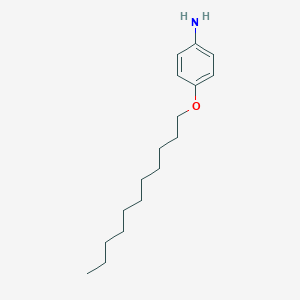
![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)
